molecular formula C12H18O13 B15143592 D-Dimannuronic acid

D-Dimannuronic acid

Cat. No.: B15143592
M. Wt: 370.26 g/mol
InChI Key: IGSYEZFZPOZFNC-DMAJVUHCSA-N
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Description

D-Dimannuronic acid is a naturally occurring compound derived from the alginate extract of brown algae. It is a type of polysaccharide that can be used to synthesize sulfated polymannuronate-derived oligosaccharides

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Dimannuronic acid can be synthesized through the extraction of alginate from brown algae. The extraction process involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale extraction and purification processes. The use of advanced filtration and precipitation techniques ensures high purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: D-Dimannuronic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert it into other sugar acids.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound, which can be used in further chemical synthesis and applications .

Scientific Research Applications

D-Dimannuronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of D-Dimannuronic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

D-Dimannuronic acid can be compared with other similar compounds, such as:

  • D-Tetramannuronic acid
  • D-Pentamannuronic acid
  • D-Trimannuronic acid
  • D-Hexamannuronic acid
  • D-Heptamannuronic acid
  • D-Octamannuronic acid
  • D-Nonamannuronic acid

Uniqueness: this compound is unique due to its specific structure and the ability to form sulfated polymannuronate-derived oligosaccharides, which have distinct biological and chemical properties .

Properties

Molecular Formula

C12H18O13

Molecular Weight

370.26 g/mol

IUPAC Name

(2S,3S,4S,5S,6R)-6-[(2S,3S,4R,5S,6R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C12H18O13/c13-1-2(14)7(9(18)19)25-12(5(1)17)24-6-3(15)4(16)11(22)23-8(6)10(20)21/h1-8,11-17,22H,(H,18,19)(H,20,21)/t1-,2-,3+,4-,5-,6-,7-,8-,11+,12+/m0/s1

InChI Key

IGSYEZFZPOZFNC-DMAJVUHCSA-N

Isomeric SMILES

[C@@H]1([C@@H]([C@H](O[C@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@@H]2C(=O)O)O)O)O)C(=O)O)O)O

Canonical SMILES

C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)O)O)O)C(=O)O)O)O

Origin of Product

United States

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